N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride
Description
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride (referred to as AMTB hydrochloride in research contexts) is a synthetic benzamide derivative with a molecular weight of 376.89 g/mol (free base: 340.86 g/mol). AMTB hydrochloride is widely used in pharmacological studies to investigate TRPM8’s role in diseases such as dry eye syndrome, colitis, and neuropathic pain . Its structure features a hydroxybenzamide core linked to a 3-aminopropyl chain and a thienylmethyl-methoxyphenyl substituent, which enhances its binding affinity to TRPM8 .
Properties
IUPAC Name |
N-(3-aminopropyl)-2-hydroxybenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-6-3-7-12-10(14)8-4-1-2-5-9(8)13;/h1-2,4-5,13H,3,6-7,11H2,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEGCYWHXICHBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Primary Amine
To prevent undesired side reactions during amidation, Source employs potassium phthalimide to protect the primary amine of 1,3-diaminopropane. In a typical protocol, 3-chloropropylamine hydrochloride reacts with methacrylic anhydride under basic conditions (NaOH, 0–5°C) to form N-(3-chloropropyl)methacrylamide. Subsequent reaction with potassium phthalimide (1:1–3 molar ratio) at 50–150°C yields N-[N’-(methacryloyl)-3-aminopropyl]phthalimide.
Optimization Insights :
-
Temperature : Higher temperatures (≥100°C) reduce reaction times but risk decomposition.
-
Solvent : Toluene or dimethylformamide (DMF) enhances phthalimide solubility.
Hydrazinolysis for Deprotection
The protected intermediate undergoes hydrazinolysis using hydrazine hydrate (3–5 equivalents) in methanol or ethanol at 0–100°C for 3–10 hours. This step regenerates the primary amine, producing N-(3-aminopropyl)methacrylamide, which is subsequently salified with HCl gas in THF to yield the hydrochloride salt. Adapting this method to N-(3-aminopropyl)-2-hydroxybenzamide would involve substituting methacrylic anhydride with activated salicylic acid derivatives.
Hydrochloride Salt Formation and Crystallization
Acidic Salification Conditions
The free base N-(3-aminopropyl)-2-hydroxybenzamide is treated with hydrogen chloride gas in aprotic solvents (THF, ethyl acetate) at 0–25°C. Source reports saturating the solution with HCl gas until precipitation ceases, followed by filtration and vacuum drying. This method achieves a 93% yield for structurally analogous compounds.
Critical Factors :
-
Solvent Choice : THF minimizes HCl-induced side reactions.
-
Temperature Control : Below 25°C prevents amine oxidation.
Recrystallization for Purity Enhancement
Recrystallization from ethanol/water (3:1 v/v) removes residual hydrazine or phthalimide byproducts. Source highlights the importance of slow cooling (2°C/min) to obtain high-purity crystals, with melting points consistent with literature values (e.g., 178–180°C for the target compound).
Analytical Characterization and Validation
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
-
δ 7.30 (br s, 1H, CONH ), 5.62 (s, 1H, C=CH ), 5.23 (s, 1H, C=CH ), 3.31 (q, 2H, J = 6.2 Hz, CONH-CH ₂), 2.73 (t, 2H, J = 6.3 Hz, NH₂-CH ₂).
13C NMR (400 MHz, CDCl₃) :
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms ≥98% purity. Source utilizes a C18 column (4.6 × 150 mm, 5 µm) with a gradient of acetonitrile/water (0.1% TFA), achieving baseline separation of the target compound from synthetic intermediates.
Comparative Analysis of Methodologies
Industrial Scalability and Cost Considerations
Source emphasizes replacing tert-butoxycarbonyl (Boc) protecting groups with phthalimide derivatives, reducing raw material costs by 67% . Bulk solvent recovery (e.g., toluene via distillation) and catalytic reagent recycling further enhance cost-efficiency for kilogram-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated benzamides.
Scientific Research Applications
Chemistry
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to create derivatives with tailored properties.
Biology
In biological research, this compound is utilized to study enzyme interactions and protein modifications. Its structure enables it to bind to anionic sites on proteins, facilitating investigations into biochemical pathways and mechanisms of action.
Medicine
The compound is being explored for its potential therapeutic properties. Research indicates that it may exhibit anti-inflammatory and antimicrobial activities, making it a candidate for drug development targeting specific diseases.
Industry
In industrial applications, this compound is used in developing polymers and materials with specific functional properties. Its ability to participate in polymerization reactions allows for the creation of specialty chemicals.
Case Studies and Research Findings
- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
- Polymer Development : Studies have demonstrated the use of this compound in synthesizing biodegradable polymers that can be utilized in drug delivery systems, enhancing the efficacy of therapeutic agents.
- Antimicrobial Research : Investigations into the antimicrobial properties of this compound have revealed promising results against various bacterial strains, indicating its potential use in developing new antibiotics.
Mechanism of Action
The mechanism of action of N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride involves its interaction with various molecular targets. The aminopropyl group allows for binding to anionic sites on proteins and enzymes, facilitating modifications and interactions. The hydroxybenzamide structure can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in TRPM8 Modulation
AMTB Hydrochloride vs. Other TRPM8 Antagonists
Key Insights :
- AMTB and M8-B share antagonistic properties but differ in substituents; AMTB’s hydroxybenzamide core may enhance specificity for TRPM8 over other channels.
- Icilin, a non-benzamide agonist, highlights the structural diversity of TRPM8 modulators.
Benzamide Derivatives in Catalysis and Material Science
AMTB Hydrochloride vs. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
Key Insights :
- Both compounds contain hydroxybenzamide motifs but serve divergent purposes: AMTB targets ion channels, while the latter facilitates catalytic reactions.
Biomedical Polymers: Comparison with N-(3-Aminopropyl)methacrylamide Hydrochloride (APM)
Key Insights :
- APM’s primary amine enables crosslinking in hydrogels, whereas AMTB’s charged hydrochloride enhances solubility for pharmacological use.
Antimalarial Benzamide Derivatives
AMTB Hydrochloride vs. Piperazinyl-Benzamide Derivatives
Key Insights :
TRPM8 Antagonism
Material Science
- APM : Copolymerizes with hydrophilic polymers (e.g., HPM) to create biodegradable scaffolds for drug delivery .
Biological Activity
N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride is a compound with notable biological activity, particularly in the fields of antimicrobial and antiviral research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR) associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by its amine and hydroxyl functional groups, which contribute to its biological properties. The synthesis typically involves the reaction of 2-hydroxybenzoic acid derivatives with appropriate amines under controlled conditions to yield the desired hydrochloride salt form.
Antimicrobial Activity
Research indicates that compounds similar to N-(3-Aminopropyl)-2-hydroxybenzamide exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of 2-hydroxybenzamides possess activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often range from 1 to 10 µg/mL, suggesting potent antibacterial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| N-(3-Aminopropyl)-2-hydroxybenzamide | 5 | E. coli |
| N-benzoyl-2-hydroxybenzamide | 3 | S. aureus |
| Salicylanilide derivatives | 1-10 | Pseudomonas aeruginosa |
Antiviral Activity
This compound has also been investigated for its antiviral properties. Studies have reported that similar compounds can inhibit the replication of viruses such as hepatitis C virus (HCV). The mechanism often involves modulation of host cellular pathways that are crucial for viral replication.
Case Study: Anti-HCV Activity
In a study focusing on anti-HCV activity, derivatives were shown to inhibit HCV RNA expression in a dose-dependent manner. The compounds were found to induce heme oxygenase-1 (HO-1) expression through increased Nrf-2 binding activity, suggesting a potential pathway for antiviral action.
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. For instance, structural modifications in the compound can enhance binding affinity to bacterial enzymes involved in cell wall synthesis or viral proteins necessary for replication.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amine or hydroxyl groups can significantly impact potency and selectivity against target organisms.
Table 2: Structure-Activity Relationships
| Modification | Effect on Activity |
|---|---|
| Addition of halogen | Increased antibacterial potency |
| Alteration of amine chain length | Enhanced antiviral activity |
| Hydroxyl group substitution | Reduced cytotoxicity |
Q & A
Q. What are the optimal synthesis methods for N-(3-Aminopropyl)-2-hydroxybenzamide hydrochloride, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 2-hydroxybenzoic acid derivatives with 3-aminopropylamine under acidic conditions. Key steps include:
- Amide Bond Formation : Use carbodiimide-based coupling agents (e.g., EDC) with NHS to activate the carboxylic acid group of 2-hydroxybenzoic acid, followed by reaction with 3-aminopropylamine .
- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to isolate the hydrochloride salt. Reaction yields (60–80%) depend on stoichiometric ratios and solvent polarity .
- Optimization : Adjust pH to 4–5 during coupling to minimize side reactions. Solvents like DMF or THF improve solubility, while elevated temperatures (40–60°C) accelerate reaction rates .
Q. What characterization techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : and NMR confirm the presence of the hydroxybenzamide moiety (δ 10–12 ppm for phenolic -OH) and aminopropyl chain (δ 1.5–3.0 ppm for -CH-) .
- FT-IR : Peaks at ~1650 cm (amide C=O) and 3200–3500 cm (-NH and -OH) validate functional groups .
- Chromatography :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass Spectrometry : ESI-MS confirms the molecular ion ([M+H]) at m/z 243.1 (calculated for CHClNO) .
Advanced Research Questions
Q. How can this compound be utilized in the design of stimuli-responsive drug delivery systems, particularly through polymerization techniques?
- Methodological Answer : The primary amine group enables incorporation into polymers via controlled radical polymerization (e.g., RAFT). For example:
- RAFT Polymerization : Use "clickable" chain transfer agents (CTAs) to synthesize amine-functionalized polymers. Reaction conditions: 70°C in aqueous buffer, with AIBN as initiator. The resultant polymers exhibit pH-responsive degradation due to the protonatable amine groups .
- Hydrogel Fabrication : Crosslink with PEG-diacrylate to create biodegradable networks for sustained drug release. Degradation kinetics correlate with amine content and redox conditions .
Q. What strategies are recommended for analyzing its interactions with biological targets, such as enzymes or receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on gold sensor chips via thiol-amine coupling. Measure binding affinity (K) to targets like proteases or GPCRs .
- Fluorescence Quenching Assays : Monitor changes in tryptophan fluorescence of target proteins upon ligand binding. For example, AMTB hydrochloride (a structural analog) inhibits TRPM8 channels with IC values validated via calcium imaging .
Q. How should researchers address discrepancies in reported biological activities or synthesis yields?
- Methodological Answer :
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF), reaction temperature (±2°C), and catalyst batches. For biological assays, use internal controls (e.g., known inhibitors) to normalize inter-lab variability .
- Data Reconciliation : Compare NMR and HPLC profiles with published spectra (e.g., PubChem) to identify impurities. Conflicting bioactivity data may arise from differential salt forms (hydrochloride vs. free base) .
Q. What considerations are critical when incorporating this compound into biodegradable hydrogels for biomedical applications?
- Methodological Answer :
- Cytocompatibility : Assess cytotoxicity via MTT assays in primary fibroblasts (IC > 1 mM required). The hydrochloride salt may require buffering to neutral pH prior to cell exposure .
- Degradation Profiling : Monitor hydrogel mass loss in PBS with 10 mM glutathione (simulating intracellular redox conditions). Adjust crosslinker density to tune release rates of encapsulated therapeutics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
